Cas no 2034508-40-0 (methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate)

Methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate is a specialized sulfonamide derivative incorporating thiophene and tetrahydropyran moieties. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of the sulfamoyl group enhances its reactivity, facilitating further functionalization, while the thiophene and tetrahydropyran rings contribute to its structural diversity and potential binding affinity. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The ester group offers additional synthetic flexibility for derivatization.
methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate structure
2034508-40-0 structure
Product Name:methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate
CAS No:2034508-40-0
MF:C15H17NO5S3
MW:387.494180440903
CID:6424597
PubChem ID:121016573
Update Time:2025-06-09

methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate
    • F6204-1077
    • methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate
    • AKOS026687204
    • 2034508-40-0
    • methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate
    • methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate
    • Inchi: 1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3
    • InChI Key: FZXLRVSNOYYRGN-UHFFFAOYSA-N
    • SMILES: S(C1C=CSC=1C(=O)OC)(NC1(C2=CC=CS2)CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 387.02688616g/mol
  • Monoisotopic Mass: 387.02688616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 147Ų

methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate Pricemore >>

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Additional information on methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate

Research Briefing on Methyl 3-{4-(Thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate (CAS: 2034508-40-0)

In recent years, the compound methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate (CAS: 2034508-40-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfonamide derivative, characterized by its unique thiophene and tetrahydropyran (oxane) structural motifs, has shown promising potential in various therapeutic applications. The compound's molecular architecture suggests possible interactions with biological targets, making it a subject of intense research for drug discovery and development.

The primary focus of recent studies has been on elucidating the pharmacological properties and synthetic pathways of this compound. Researchers have explored its role as a potential inhibitor of key enzymes involved in inflammatory and oncogenic pathways. Notably, its sulfonamide group is hypothesized to enhance binding affinity to target proteins, while the thiophene rings may contribute to improved pharmacokinetic properties, such as metabolic stability and membrane permeability.

One of the most significant advancements in this area is the development of efficient synthetic routes for methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate. Recent publications highlight optimized multi-step synthesis protocols that improve yield and purity, addressing previous challenges in scalability. These methodologies often involve the coupling of thiophene-2-carboxylic acid derivatives with sulfonamide intermediates, followed by cyclization to form the oxane ring. The availability of high-purity samples has facilitated more robust in vitro and in vivo evaluations.

Preliminary biological evaluations have demonstrated the compound's efficacy in modulating specific protein-protein interactions (PPIs) and enzyme activities. For instance, studies indicate its inhibitory effects on interleukin-1β converting enzyme (ICE) and matrix metalloproteinases (MMPs), which are critical targets in inflammatory diseases and cancer metastasis. These findings are supported by molecular docking simulations, which reveal favorable binding energies and interactions with active sites of these enzymes.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as off-target effects, bioavailability, and long-term toxicity need to be addressed through further preclinical studies. Current research is also exploring structural modifications to enhance selectivity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, methyl 3-{4-(thiophen-2-yl)oxan-4-ylsulfamoyl}thiophene-2-carboxylate represents a compelling candidate for therapeutic development, with its unique chemical structure and promising biological activity. Ongoing research aims to fully elucidate its mechanism of action and optimize its pharmacological profile, paving the way for potential clinical trials in the near future.

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